molecular formula C13H13NO2S B1396875 (2-(Phenylsulfonyl)phenyl)methanamine CAS No. 765212-81-5

(2-(Phenylsulfonyl)phenyl)methanamine

Cat. No.: B1396875
CAS No.: 765212-81-5
M. Wt: 247.31 g/mol
InChI Key: PSGZOFUEZZWEIR-UHFFFAOYSA-N
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Description

(2-(Phenylsulfonyl)phenyl)methanamine is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a phenylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylsulfonyl)phenyl)methanamine typically involves the reaction of 2-bromobenzylamine with phenylsulfonyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Phenylsulfonyl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Phenylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its sulfonyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfonylbenzothiazole
  • Phenylsulfonylbenzothiophene
  • Phenylsulfonylbenzene
  • Phenylsulfonylpyridine
  • Phenylsulfonylindole

Uniqueness

(2-(Phenylsulfonyl)phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and methanamine groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications .

Biological Activity

(2-(Phenylsulfonyl)phenyl)methanamine, also known as 2-(benzenesulfonylmethyl)phenylmethanamine, is a compound characterized by its unique structural features, including a phenyl group attached to a methanamine moiety and a sulfonyl group. These characteristics contribute to its diverse biological activities, making it an important subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₂S. The sulfonyl group enhances its reactivity and solubility, which are critical for its biological interactions.

Property Description
Molecular FormulaC₁₄H₁₅NO₂S
Functional GroupsPhenyl, Sulfonyl, Amine
SolubilitySoluble in various organic solvents

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial, anticancer, and potential therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its antibacterial and antifungal properties . Studies have shown that it can inhibit the growth of several Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli.

  • Mechanism of Action : The sulfonamide group is believed to interact with bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth.

Anticancer Activity

This compound has also been explored for its anticancer potential . In vitro studies have indicated that certain derivatives possess significant cytotoxic effects on various cancer cell lines.

  • Case Study : A study involving derivatives of this compound showed IC50 values below 10 µg/mL against human breast cancer cells (MCF-7), indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Other Biological Activities

Research suggests that compounds similar to this compound may exhibit additional activities such as:

  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals.
  • Antichlamydial Activity : Certain studies indicate effectiveness against Chlamydia species, suggesting potential for developing selective drugs against this pathogen.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Type Tested Organisms/Cell Lines IC50 Values (µg/mL) Notes
AntimicrobialStaphylococcus aureus< 10Effective against biofilm formation
AntimicrobialEscherichia coli< 20Inhibits growth effectively
AnticancerMCF-7 (breast cancer)< 10Induces apoptosis
AnticancerHeLa (cervical cancer)8.49 - 62.84Varies by derivative
AntichlamydialChlamydia trachomatisNot specifiedSelective activity noted

The biological activity of this compound can be attributed to its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various biochemical reactions, including:

  • Enzyme Inhibition : By binding to active sites on enzymes or competing with substrates.
  • Redox Reactions : The sulfonyl group can undergo redox transformations that affect its reactivity with biological molecules.

Properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZOFUEZZWEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730081
Record name 1-[2-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765212-81-5
Record name 1-[2-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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